N~1~-ALLYL-2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-ALLYL-2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C15H13Cl2N3OS and its molecular weight is 354.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide is 353.0156386 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research in the field of chemical synthesis has explored various reactions involving compounds structurally related to "N-allyl-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide." One study detailed the Claisen rearrangement of allyl imidates and thioimidates derived from lactams and thiolactams, highlighting the potential of these reactions in producing C-allyl and N-allyl lactams and thiolactams (Black et al., 1972). Another significant contribution discussed the regioselective Palladium(II)-catalyzed synthesis of various ring lactones and lactams through cyclocarbonylation methodology, illustrating the versatility of such catalytic processes in synthesizing complex molecular structures (Ali et al., 1996).
Pharmacological Evaluations
In the realm of pharmacological research, studies have evaluated the anticonvulsant activities of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, showcasing direct synthesis methods and their potential therapeutic applications. These derivatives have been assessed for their interactions with biological targets such as the Type-A γ-aminobutyric acid receptor (GABAAR) and gamma-aminobutyric acid-aminotransferase enzyme, providing insights into their pharmacological profiles (Severina et al., 2020).
Molecular Interaction Studies
Molecular docking and quantum mechanical studies have been applied to bioactive compounds, including those structurally related to "N-allyl-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide," to understand their interactions with biological targets and their potential as pharmacologically active agents. These studies offer valuable insights into the binding affinities and mechanisms of action of these compounds, furthering the development of new therapeutic agents (Mary et al., 2020).
Properties
IUPAC Name |
2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-N-prop-2-enylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3OS/c1-2-4-18-14(21)9-22-15-19-5-3-13(20-15)10-6-11(16)8-12(17)7-10/h2-3,5-8H,1,4,9H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACGMJXIDZUUEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=NC=CC(=N1)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.